
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
Overview
Description
cis-Ethyl 3-methylpiperidine-4-carboxylate HCl is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a methyl group at the 3-position and an ethyl ester at the 4-position in the cis configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.
Key features:
- Core structure: Piperidine ring with substituents in cis orientation.
- Functional groups: Ethyl ester (COOEt) and methyl group (CH₃).
- Molecular formula: Hypothetically C₉H₁₈ClNO₂ (calculated molecular weight: 207.7 g/mol).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves the esterification of 3-methylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs vary in substituents, stereochemistry, and ring systems, influencing their physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
Key Observations:
Substituent Effects: The methyl ester in cis-methyl 3-methylpiperidine-4-carboxylate HCl reduces molecular weight by ~14 g/mol compared to the ethyl ester analog, likely affecting lipophilicity and metabolic stability .
Stereochemistry :
- The cis configuration in piperidine derivatives influences ring conformation and intermolecular interactions. For example, ethyl 3-hydroxypiperidine-4-carboxylate derivatives with misassigned stereochemistry showed discrepancies in chiroptical data, underscoring the importance of accurate structural determination .
Ring System Variations: Bicyclic analogs like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate exhibit rigid frameworks due to fused rings, which may enhance stability but limit conformational flexibility compared to monocyclic piperidines .
Methodological Considerations for Similarity Comparison
As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., functional groups, stereochemistry) to predict biological activity . For This compound :
- Functional Group Similarity : The ethyl ester and methyl group align with bioactive piperidine derivatives used in CNS drugs or enzyme inhibitors.
- Dissimilarity with Aromatic Esters : Compounds like cis-ethyl p-methoxycinnamate () share ester groups but lack the piperidine core, limiting direct pharmacological comparisons .
Challenges in Structural Analysis
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, but inconsistencies in stereochemical assignments (e.g., ) emphasize the need for robust validation .
- Data Gaps: Limited pharmacological data for the target compound necessitate reliance on analog extrapolation.
Biological Activity
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with an ethyl ester and a methyl group, contribute to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₂
- Molecular Weight : Approximately 193.67 g/mol
- Structural Features :
- Piperidine ring
- Ethyl carboxylate group
- Methyl substitution at the 3-position
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride interacts with various molecular targets, acting as either an inhibitor or an activator. This modulation influences several biochemical pathways, making it useful in enzyme-substrate interaction studies and receptor binding assays.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity :
-
Enzyme Inhibition :
- It has been explored for its inhibitory effects on specific enzymes, contributing to its role in drug development.
-
Receptor Binding :
- The compound's affinity for various receptors has been assessed, indicating potential applications in therapeutic contexts.
Comparative Analysis of Piperidine Derivatives
The following table summarizes the structural differences and biological activities of related compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride | C₉H₁₈ClNO₂ | Ethyl group and methyl substitution | Anticancer, enzyme inhibition |
Ethyl 3-methylpiperidine-4-carboxylate | C₉H₁₈NO₂ | Similar backbone without the cis configuration | Less stereochemical specificity |
N-Methylpiperidine | C₇H₁₅N | No carboxylic acid functionality | More basic; limited biological activity |
Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Contains only one methyl group | More polar; less lipophilic |
The unique cis configuration and combination of functional groups in cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride may confer distinct biological activities compared to these similar compounds.
Case Studies
-
Study on Anticancer Properties :
A recent study highlighted the compound's ability to induce apoptosis in cancer cells through a mechanism involving mitochondrial pathways. The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics . -
Enzyme Interaction Studies :
Research focused on the interaction between cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride and specific enzymes revealed that it acts as a competitive inhibitor, affecting substrate binding and enzymatic activity. This property is crucial for designing targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the stereochemical configuration of cis-ethyl 3-methylpiperidine-4-carboxylate HCl?
- Methodology : Use X-ray crystallography to resolve the absolute configuration. The SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography due to its robust handling of twinned data and high-resolution refinement . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate cis and trans isomers by observing spatial proximity of protons on adjacent carbons.
Q. How can researchers verify the purity of synthesized cis-ethyl 3-methylpiperidine-4-carboxylate HCl?
- Methodology : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a chiral column (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (90:10) to assess enantiomeric purity.
- NMR : Compare integration ratios of diagnostic proton signals (e.g., ester methyl vs. piperidine methyl groups) to detect impurities.
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 194.1) and fragmentation patterns .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like free carboxylic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized conditions (pH, temperature, solvent).
- Receptor Binding Studies : Use radioligand displacement assays (e.g., with ³H-labeled analogs) to confirm target affinity.
- Metabolic Stability : Test liver microsome stability to rule out rapid hydrolysis in certain models .
Q. What synthetic strategies minimize racemization during the preparation of cis-ethyl 3-methylpiperidine-4-carboxylate HCl?
- Methodology :
- Low-Temperature Alkylation : Conduct alkylation of the piperidine nitrogen at –20°C to reduce base-induced epimerization.
- Chiral Auxiliaries : Use (R)- or (S)-proline-derived catalysts to enforce stereoselectivity during ring closure.
- In Situ HCl Salification : Precipitate the hydrochloride salt directly from the reaction mixture to lock the configuration .
Q. How can impurity profiles be characterized for this compound in pharmaceutical-grade synthesis?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze via UPLC-MS/MS to identify degradation pathways.
- Quantitative NMR (qNMR) : Use ¹³C-NMR with internal standards (e.g., maleic acid) to quantify process-related impurities like trans-isomers or unreacted intermediates .
Q. What computational approaches predict the conformational flexibility of cis-ethyl 3-methylpiperidine-4-carboxylate HCl in solution?
- Methodology :
- Molecular Dynamics (MD) Simulations : Run simulations in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS to model chair-flip transitions in the piperidine ring.
- Density Functional Theory (DFT) : Calculate energy barriers for ring puckering using B3LYP/6-31G(d) basis sets. Validate with variable-temperature NMR .
Properties
IUPAC Name |
ethyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGFZFOOYRFLV-KZYPOYLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@@H]1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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